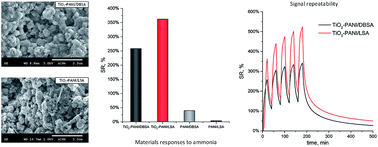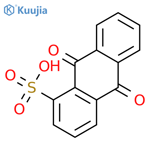Ammonia/amine electronic gas sensors based on hybrid polyaniline–TiO2 nanocomposites. The effects of titania and the surface active doping acid
RSC Advances Pub Date: 2015-02-12 DOI: 10.1039/C4RA16121A
Abstract
New ammonia and amine sensing materials based on hybrid polyaniline/titanium dioxide nanocomposites were synthesized by a one-pot chemical polymerization. Particular attention was paid to the influence of TiO2 nanoparticles and the surface active dopants on the structure–property relationship of the nanocomposites in terms of their morphology, composition, electrical and sensing properties. Dodecylbenzenesulfonic (DBSA) and lauryl sulfuric (LSA) acids were used as polyaniline dopants. The nanocomposites sensing properties were evaluated at different humidity levels when exposed to ammonia, methyl- and trimethylamine (0.2 ppm to 1 ppm). The materials demonstrated strong responses and high sensitivity to the gases with a quantification limit of 20 ppb for ammonia. The sensors are reversible and have short response times. However, the response magnitude depends on the dopant nature. The results were interpreted in terms of basicity and size of the analyte gas molecules.


Recommended Literature
- [1] Back cover
- [2] Optimization for visible light photocatalytic water splitting: gold-coated and surface-textured TiO2 inverse opal nano-networks†
- [3] The bath milk prosecution
- [4] Studies on derivative fluorimetry. Part I. Determination of trace amounts of samarium, europium and terbium
- [5] Highly emissive excited-state intramolecular proton transfer (ESIPT) inspired 2-(2′-hydroxy)benzothiazole–fluorene motifs: spectroscopic and photophysical properties investigation†
- [6] Cisplatin binding to angiogenin protein: new molecular pathways and targets for the drug's anticancer activity†
- [7] Regioselective catalytic hydrogenation of citral with ionic liquids as reaction modifiers
- [8] Assembly of linear chains consisting of alternating silica beads and zeolite L crystals by nitroxide exchange reactions†
- [9] The mechanism of carbonate formation on Pd–Al2O3 catalysts†
- [10] Front cover

Journal Name:RSC Advances
Research Products
-
4,4'-Stilbenedicarboxylic acid
CAS no.: 100-31-2
-
CAS no.: 106-87-6
-
CAS no.: 2842-63-9
-
CAS no.: 82-49-5
-
Tetramethylthiuram monosulfide
CAS no.: 97-74-5
-
1-phenyl-2-sulfanylethan-1-one
CAS no.: 2462-02-4
-
CAS no.: 108-09-8
-
CAS no.: 2655-84-7









